molecular formula C25H27NO7S3 B11187809 3'-Ethyl 4,5-dimethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate

3'-Ethyl 4,5-dimethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate

Cat. No.: B11187809
M. Wt: 549.7 g/mol
InChI Key: DKMRRMLJQBAXLM-UHFFFAOYSA-N
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Description

3’-Ethyl 4,5-dimethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 3’-Ethyl 4,5-dimethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions are common, with reagents such as chlorine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3’-Ethyl 4,5-dimethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Compared to other similar compounds, 3’-Ethyl 4,5-dimethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C25H27NO7S3

Molecular Weight

549.7 g/mol

IUPAC Name

3-O'-ethyl 4-O,5-O-dimethyl 9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate

InChI

InChI=1S/C25H27NO7S3/c1-7-32-13-9-10-15-14(11-13)17-20(24(3,4)26-15)34-16(21(27)33-8-2)12-25(17)35-18(22(28)30-5)19(36-25)23(29)31-6/h9-12,26H,7-8H2,1-6H3

InChI Key

DKMRRMLJQBAXLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C4(C=C(S3)C(=O)OCC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C

Origin of Product

United States

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